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Compound of Interest

Compound Name: Cefaclor

Cat. No.: B15561055

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
analytical method validation of Cefaclor Active Pharmaceutical Ingredient (API). The
methodologies outlined are based on established High-Performance Liquid Chromatography
(HPLC) and Ultraviolet (UV) Spectrophotometry techniques, with validation parameters
discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2)
guidelines.[1][2]

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial
infections. Ensuring the quality and purity of Cefaclor API is critical for its safety and efficacy.
Robust and validated analytical methods are therefore essential for the quantitative
determination of Cefaclor, as well as for the detection and quantification of any impurities or
degradation products.

This document outlines the validation of an HPLC method for the assay of Cefaclor and the
determination of its related substances, and a UV spectrophotometric method for the assay of
Cefaclor. The validation process ensures that the analytical procedures are suitable for their
intended purpose.[1][2]

Analytical Techniques
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High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Cefaclor API due to its high
resolution, sensitivity, and specificity. It allows for the separation of Cefaclor from its potential
impurities and degradation products.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for the
quantitative determination of Cefaclor in the bulk drug. This method is based on the
measurement of the absorption of UV radiation by the Cefaclor molecule at a specific
wavelength.[3][4][5][6][7]

Data Presentation
HPLC Method Parameters

A summary of typical HPLC method parameters for Cefaclor API analysis is presented in Table
1.

Table 1: Typical HPLC Chromatographic Conditions for Cefaclor Analysis

Parameter Condition 1 Condition 2

Cl8 (e.g., 250 mm x 4.6 mm,5 C18 (e.g., 150 mm x 4.6 mm, 5
Hm) Hm)

Column

Acetonitrile, methanol, and 1% ] )
) ) Triethylamine: Methanol:
) orthophosphoric acid and .
Mobile Phase ) ) Acetonitrile: Ultra Pure Water
0.01M ammonium dihydrogen
(2: 10: 20: 68 v/v%)

phosphate (50:45:5 v/v)

Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 270 nm 265 nm
Injection Volume 20 pL 20 pL
Column Temperature Ambient Ambient
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UV Spectrophotometric Method Parameters

A summary of typical UV spectrophotometric method parameters for Cefaclor APl analysis is
presented in Table 2.

Table 2: Typical UV Spectrophotometric Conditions for Cefaclor Analysis

Parameter Condition

Instrument Double beam UV-Visible Spectrophotometer
Wavelength (Amax) 262.4 nm[4]

Solvent (Diluent) Distilled Water[4]

Concentration Range 5-50 pug/mL[3][4]

Summary of Validation Parameters and Acceptance
Criteria

The following table summarizes the key validation parameters and their typical acceptance
criteria for the analytical methods, as per ICH guidelines.

Table 3: Validation Parameters and Acceptance Criteria
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uv
HPLC (Assay & Acceptance
Parameter L Spectrophotometry L
Impurities) Criteria
(Assay)
The method should be
able to unequivocally
assess the analyte in
Specificity / Selectivity  Yes Yes the presence of
components that may
be expected to be
present.
i ) Correlation coefficient
Linearity Yes Yes
(r3) = 0.998[3]
80-120% of the test
Range Yes Yes concentration for
assay.[8]
% Recovery within
Accuracy Yes Yes
98.0% to 102.0%
Precision
(Repeatability &
] Yes Yes RSD < 2.0%
Intermediate
Precision)
Signal-to-Noise ratio
o ) of 3:1 or based on the
Limit of Detection . . .
(LOD) For Impurities Not Applicable standard deviation of
the response and the
slope.[8]
Signal-to-Noise ratio
o o of 10:1 or based on
Limit of Quantitation N ) o
(LOO) For Impurities Not Applicable the standard deviation
of the response and
the slope.[8]
Robustness Yes Yes No significant change

in results with
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deliberate variations in

method parameters.

Tailing factor < 2.0,
Theoretical plates >

System Suitability Yes Not Applicable 2000, RSD of
replicate injections <
1.0%

Experimental Protocols
Protocol 1: HPLC Method Validation

Objective: To demonstrate the ability of the method to specifically measure Cefaclor in the
presence of its impurities and degradation products.

Procedure:
» Prepare a solution of Cefaclor reference standard.
e Prepare solutions of known impurities and degradation products.

o Prepare a spiked solution containing Cefaclor and all known impurities and degradation
products.

¢ Subject Cefaclor API to forced degradation conditions (acid, base, oxidation, thermal, and
photolytic stress).

« Inject all prepared solutions into the HPLC system.

o Acceptance Criteria: The Cefaclor peak should be well-resolved from all other peaks
(impurities, degradation products, and blank components) with a resolution of not less than
2.0. Peak purity analysis should confirm the homogeneity of the Cefaclor peak.

Objective: To demonstrate the linear relationship between the concentration of Cefaclor and
the detector response.

Procedure:
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Prepare a series of at least five concentrations of Cefaclor reference standard ranging from
50% to 150% of the nominal assay concentration.

Inject each solution in triplicate.

Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r2) of the calibration curve should be >
0.998.[3] The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true

value.
Procedure:

o Prepare samples of a placebo spiked with Cefaclor at three different concentration levels
(e.g., 80%, 100%, and 120% of the assay concentration).

o Prepare each concentration level in triplicate.
» Analyze the samples and calculate the percentage recovery.

o Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% at
each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from
multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

o Repeatability (Intra-assay precision):
o Prepare six independent samples of Cefaclor at 100% of the assay concentration.
o Analyze the samples on the same day, with the same analyst and instrument.

o Calculate the Relative Standard Deviation (RSD).
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 Intermediate Precision (Inter-assay precision):

o Repeat the repeatability study on a different day, with a different analyst and/or a different
instrument.

o Calculate the RSD for the combined data from both days.

o Acceptance Criteria: The RSD for both repeatability and intermediate precision should be <
2.0%.

Objective: To determine the lowest amount of analyte in a sample which can be detected and
guantified with suitable precision and accuracy.

Procedure:

o Based on Signal-to-Noise Ratio: Determine the concentration at which the Cefaclor peak is
detectable and gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

o Based on the Standard Deviation of the Response and the Slope:
o LOD =3.3*(a/S)
o LOQ =10 * (a/S)

o Where o is the standard deviation of the response (e.g., from the y-intercept of the
regression line or from the analysis of blank samples) and S is the slope of the calibration
curve.[8]

o Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and
quantify impurities at the specified levels.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate
variations in method parameters.

Procedure:

e Introduce small variations to the HPLC method parameters, such as:
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[e]

Flow rate (e.g., £ 0.1 mL/min)

o

Mobile phase composition (e.g., + 2% organic phase)

[¢]

Column temperature (e.g., = 5 °C)

[¢]

Detection wavelength (e.g., £ 2 nm)

e Analyze a standard solution under each varied condition.

o Acceptance Criteria: The system suitability parameters should remain within the acceptance
criteria, and the assay results should not be significantly affected.

Protocol 2: UV Spectrophotometric Method Validation

Objective: To ensure that the excipients do not interfere with the determination of Cefaclor.
Procedure:

e Scan the UV spectrum of a Cefaclor standard solution from 200 to 400 nm.

e Scan the UV spectrum of a placebo solution.

» Acceptance Criteria: The placebo solution should not show any significant absorbance at the
Amax of Cefaclor (around 262.4 nm).[4]

Objective: To demonstrate the linear relationship between the absorbance and the
concentration of Cefaclor.

Procedure:

o Prepare a series of at least five concentrations of Cefaclor standard solution in the specified
range (e.g., 5-50 ug/mL).[3][4]

o Measure the absorbance of each solution at the Amax.

» Plot a graph of absorbance versus concentration.
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o Acceptance Criteria: The correlation coefficient (r?) of the calibration curve should be >
0.998.[3]

Objective: To determine the closeness of the measured value to the true value.

Procedure:

Perform a recovery study by adding known amounts of Cefaclor standard to a placebo
preparation at three different concentration levels (e.g., 80%, 100%, and 120%).

Prepare each level in triplicate.

Measure the absorbance and calculate the percentage recovery.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Objective: To assess the variability of the measurements.
Procedure:
o Repeatability:
o Prepare six independent samples of Cefaclor at 100% of the test concentration.
o Measure the absorbance of each sample.
o Calculate the RSD.
 Intermediate Precision:
o Repeat the repeatability study on a different day or with a different analyst.
o Calculate the RSD for the combined data.

o Acceptance Criteria: The RSD for both repeatability and intermediate precision should be <
2.0%.

Mandatory Visualizations
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Caption: Analytical Method Validation Workflow for Cefaclor API.
Heat, Light Heat Aqueous conditions xidizing agents Aqueous conditions

Degradation Pathways !

Intramolecular Attack

\/

Oxidative Attack

Y Y

Isomerization of Dy
Dihydrothiazine Ring Y

IR CEiEE TR (forming Diketopiperazines

or Pyrazine Derivatives)

Thiazole Structures

Click to download full resolution via product page

Caption: Major Degradation Pathways of Cefaclor.[9][10][11][12]

Conclusion

The described HPLC and UV spectrophotometric methods for the analysis of Cefaclor API,
when validated according to the provided protocols, are demonstrated to be specific, linear,
accurate, precise, and robust for their intended purposes. Adherence to these validated
methods will ensure the reliable quality control of Cefaclor API in a pharmaceutical setting. The
provided diagrams illustrate the systematic workflow for method validation and the key
degradation pathways to consider during stability studies.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15561055?utm_src=pdf-body-img
https://www.benchchem.com/product/b15561055?utm_src=pdf-body
https://www.benchchem.com/product/b15561055?utm_src=pdf-body-img
https://www.benchchem.com/product/b15561055?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9145376/
https://www.benchchem.com/pdf/Technical_Support_Center_Cefaclor_Degradation_and_Assay_Interference.pdf
https://pubmed.ncbi.nlm.nih.gov/9145375/
https://www.researchgate.net/publication/227692386_ChemInform_Abstract_The_Degradation_Mechanism_of_an_Oral_Cephalosporin_Cefaclor
https://www.benchchem.com/product/b15561055?utm_src=pdf-body
https://www.benchchem.com/product/b15561055?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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